Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate
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Overview
Description
Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate is a chemical compound used in scientific research for its unique properties. This compound is a member of the oxanamides family and has been studied for its potential applications in various fields of research.
Scientific Research Applications
Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate has been studied for its potential applications in various fields of research. One of the main areas of interest is cancer research. Studies have shown that this compound has potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. It has been found to induce apoptosis (cell death) in cancer cells by targeting specific proteins involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate is not fully understood. However, studies have suggested that it targets specific proteins involved in cell signaling pathways, such as the PI3K/Akt/mTOR pathway. This pathway is known to be dysregulated in many types of cancer, and targeting it has become a promising strategy for cancer treatment.
Biochemical and Physiological Effects
Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate has been found to have several biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Furthermore, studies have suggested that it has anti-inflammatory and antioxidant properties, which may contribute to its overall therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate in lab experiments is its potency and specificity. It has been found to have potent anti-cancer activity against several types of cancer cells, and its mechanism of action is well-understood. However, one of the limitations of using this compound is its solubility. It is poorly soluble in water, which can make it challenging to use in certain types of experiments.
Future Directions
For research involving this compound include the development of new derivatives with improved solubility and potency, the study of its potential applications in other fields of research, and the identification of potential drug targets for cancer treatment.
Synthesis Methods
Methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate can be synthesized by reacting 3-phenylmethoxyoxan-4-amine with methyl acetoacetate in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of the reaction is typically around 60%.
properties
IUPAC Name |
methyl (E)-4-oxo-4-[(3-phenylmethoxyoxan-4-yl)amino]but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-21-17(20)8-7-16(19)18-14-9-10-22-12-15(14)23-11-13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3,(H,18,19)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCQZWUSNCJGOJ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NC1CCOCC1OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)NC1CCOCC1OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-{[3-(benzyloxy)oxan-4-yl]carbamoyl}prop-2-enoate |
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